molecular formula C14H7N3O7 B1337239 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione CAS No. 60506-35-6

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione

Cat. No.: B1337239
CAS No.: 60506-35-6
M. Wt: 329.22 g/mol
InChI Key: FQMFEIJLRJXTSK-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione is a chemical compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 2,4-dinitrophenoxy group

Preparation Methods

The synthesis of 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2,4-dinitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene, to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling pathways.

Comparison with Similar Compounds

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:

    2-(2,4-Dinitrophenyl)isoindoline-1,3-dione: Similar in structure but lacks the phenoxy group, which may result in different reactivity and biological activity.

    2-(2,4-Diaminophenoxy)isoindoline-1,3-dione:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other related compounds.

Biological Activity

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The compound's structure includes an isoindoline moiety which is known for its diverse pharmacological properties.

  • Molecular Formula : C14H7N3O7
  • CAS Number : 60506-35-6
  • Structural Characteristics : The compound features a dinitrophenoxy group attached to an isoindoline-1,3-dione framework, which contributes to its reactivity and biological activity.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Anticancer Properties

  • Mechanism of Action : The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of tyrosine kinases and modulation of cell signaling pathways .
  • Case Study : In a xenograft model using A549 lung cancer cells in nude mice, treatment with derivatives of isoindoline-1,3-dione resulted in significant tumor size reduction compared to control groups. The study reported IC50 values indicating effective cytotoxicity against A549 cells .

Antimicrobial Activity

  • Research Findings : Preliminary studies suggest that the compound possesses antimicrobial properties against a range of bacterial strains. The dinitrophenoxy group is believed to enhance the compound's interaction with microbial membranes, leading to increased permeability and cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial survival.
  • Cell Signaling Modulation : It affects various signaling pathways crucial for cell survival and proliferation.

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in A549 cells; significant tumor size reduction in vivo
Antimicrobial EffectsActive against multiple bacterial strains; enhances membrane permeability

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound. In vivo studies have been conducted to evaluate potential side effects:

  • Dosage Studies : Various dosages were tested in animal models to determine the threshold for toxicity. Initial findings suggest that lower doses result in minimal adverse effects while higher doses may lead to toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione, and how can purity be validated?

The synthesis typically involves nucleophilic aromatic substitution between isoindoline-1,3-dione derivatives and 2,4-dinitrophenyl electrophiles. To optimize yield, reaction conditions (e.g., solvent polarity, temperature, and catalyst use) should be systematically varied using factorial design principles . Purity validation requires orthogonal methods:

  • HPLC with UV detection (λ = 254 nm) for quantifying nitroaromatic impurities .
  • Elemental analysis to confirm stoichiometry (±0.3% tolerance).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation.
    Refer to crystallographic protocols in for structural validation post-synthesis .

Q. How should spectroscopic and crystallographic data be interpreted to confirm the compound’s structure?

  • X-ray crystallography : Resolve bond lengths/angles (e.g., C–O–Ar linkage) to distinguish from isomerism or polymorphic forms .
  • NMR : Monitor aromatic proton splitting patterns (e.g., dinitrophenoxy protons at δ 8.5–9.0 ppm in DMSO-d₆) and coupling constants to confirm substitution patterns.
  • IR spectroscopy : Validate nitro group stretching vibrations (asymmetric: ~1530 cm⁻¹; symmetric: ~1350 cm⁻¹) .
    Cross-reference with computational simulations (DFT) for electronic structure alignment .

Q. What theoretical frameworks guide research on this compound’s reactivity and applications?

  • Electronic structure theory : Predict electrophilic/nucleophilic sites via HOMO-LUMO analysis (e.g., nitro group electron withdrawal effects) .
  • Retrosynthetic analysis : Deconstruct the molecule into precursor fragments (isoindoline-1,3-dione + dinitrophenoxy electrophile) for pathway optimization .
  • Mechanistic organic chemistry : Study SNAr (nucleophilic aromatic substitution) kinetics under varying pH conditions .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., hydrolysis rates) be resolved?

  • Controlled comparative studies : Replicate conflicting experiments under standardized conditions (solvent, temperature, catalyst).
  • Computational modeling : Use density functional theory (DFT) to identify transition-state variations or solvent effects .
  • In situ monitoring : Employ Raman spectroscopy or stopped-flow techniques to track intermediate formation .
    Link discrepancies to methodological differences (e.g., impurity profiles or crystallization solvents) .

Q. What experimental designs are optimal for studying the compound’s thermal stability and decomposition pathways?

  • Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (5°C/min in N₂ atmosphere) to identify decomposition thresholds.
  • Differential scanning calorimetry (DSC) : Detect exothermic/endothermic events (e.g., nitro group decomposition at >200°C).
  • Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., NOₓ species) .
    Use a factorial design to test interactions between heating rate, atmosphere, and sample morphology .

Q. How can researchers investigate the compound’s potential biological activity and mechanism of action?

  • Molecular docking : Screen against protein targets (e.g., tyrosine kinase or cytochrome P450 enzymes) using AutoDock Vina .
  • Enzyme inhibition assays : Measure IC₅₀ values in vitro (e.g., nitroreductase activity in anaerobic conditions) .
  • Cellular uptake studies : Use fluorescent derivatives or radiolabeling (³H/¹⁴C) to track intracellular localization .
    Validate findings with knockout models or siRNA silencing to confirm target specificity .

Q. What methodologies are recommended for studying environmental fate and degradation products?

  • Photolysis experiments : Expose aqueous solutions to UV light (λ = 300–400 nm) and monitor degradation via LC-MS .
  • Soil microcosm studies : Analyze nitro group reduction by anaerobic microbiota using ¹⁵N isotopic labeling .
  • Ecotoxicology assays : Test Daphnia magna or algal growth inhibition to assess ecotoxicity thresholds .

Q. Methodological Notes

  • Data contradiction resolution : Align experimental outliers with theoretical predictions (e.g., steric effects in SNAr reactions) .
  • Advanced characterization : Combine synchrotron XRD and solid-state NMR for polymorph identification .
  • Ethical compliance : Adopt green chemistry principles (e.g., solvent substitution) during synthesis optimization .

Properties

IUPAC Name

2-(2,4-dinitrophenoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O7/c18-13-9-3-1-2-4-10(9)14(19)15(13)24-12-6-5-8(16(20)21)7-11(12)17(22)23/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMFEIJLRJXTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427541
Record name 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60506-35-6
Record name 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L four-necked flask equipped with an overhead stirrer, thermocouple and a condenser was charged with 2-hydroxyisoindoline-1,3-dione (25 g, 153 mmol) and acetone (500 mL). To this stirred suspension was added triethylamine (15.7 g, 154 mmol). The reaction mixture turned dark red and 2-hydroxyisoindoline-1,3-dione slowly dissolved and became a homogeneous solution after 10 minutes. 1-Chloro-2,4-dinitrobenzene (31 g, 153 mmol) was added and the reaction was stirred at room temperature for 2 hours. After this time, a bright yellow suspension formed, and the reaction mixture was poured into 500 mL of ice-water. The precipitate was filtered and washed three times with cold MeOH (100 mL). The solid was compressed and washed with heptanes (3×100 mL) and dried under vacuum to give 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione (I-33). 1H NMR (400 MHz, CDCl3) δ 8.99 (d, 1 H), 8.44 (dd, 1 H), 8.03-7.97 (m, 2 H), 7.95-7.90 (m, 2 H), 7.46 (d, 1 H).
Quantity
25 g
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reactant
Reaction Step One
Quantity
500 mL
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solvent
Reaction Step One
Quantity
15.7 g
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reactant
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0 (± 1) mol
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reactant
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31 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of 2-hydroxyisoindoline-1,3-dione (20.0 g, 0.12 mol) in acetone (400 mL) was added Et3N (14.9 g, 0.15 mol), the mixture was stirred at room temperature until it became a homogeneous solution, then 1-bromo-2,4-dinitrobenzene Y-1 (30.2 g, 0.12 mol) was added. The reaction was stirred at room temperature for 3 h, then poured into ice-water, the resulting precipitate was filtered and washed three times with cold MeOH, dried in vacuum to afford the title compound (38.1 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
30.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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